Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate
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Overview
Description
Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate typically involves the condensation of ethyl 2-oxoindoline-3-glyoxylate with appropriate reagents. One method includes the reaction of ethyl 2-oxoindoline-2-glyoxylate with o-aminophenol and o-phenylenediamine . The reaction conditions often involve refluxing in the presence of catalysts such as HOAc/HCl .
Chemical Reactions Analysis
Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate involves its interaction with specific molecular targets and pathways. It can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound’s ability to bind to multiple receptors and enzymes contributes to its diverse biological activities .
Comparison with Similar Compounds
Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate can be compared with other similar compounds, such as:
- 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,4-dihydroquinoxalin-2-one
- 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2H-1,4-benzoxazin-3(4H)-one
These compounds share the indole moiety but differ in their additional functional groups and overall structure. The unique properties of this compound, such as its specific biological activities and synthetic versatility, make it a valuable compound for research and industrial applications .
Properties
CAS No. |
64515-46-4 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-(2-oxo-1H-indol-3-ylidene)propanoate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-12(15)8-7-10-9-5-3-4-6-11(9)14-13(10)16/h3-7H,2,8H2,1H3,(H,14,16) |
InChI Key |
VBRCHXDSSMSCMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC=C1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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